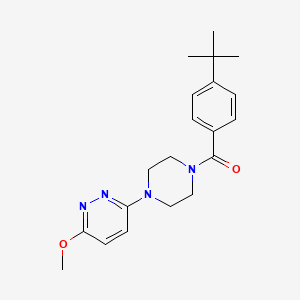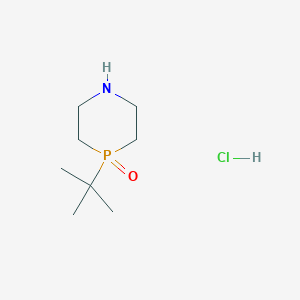
4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride” is a chemical compound with the molecular formula C8H19ClNOP . It has a molecular weight of 211.67 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18NOP.ClH/c1-8(2,3)11(10)6-4-9-5-7-11;/h9H,4-7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is involved in the reactions of phenylenedioxytrihalophosphoranes with arylacetylenes, leading to the formation of benzoxaphosphinine oxides, phosphorus analogs of natural heterocyclic compounds like coumarin and chromene. These compounds, after hydrolysis or treatment with amines, yield hydroxy and amino derivatives and ammonium salts (Mironov et al., 2014).
Organic Compounds Synthesis and Analysis
- A novel approach for the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides has been developed, showcasing the chemical versatility of tert-butyl-related compounds in organic synthesis (Zelenov et al., 2014).
Catalytic Oxidations
- Dirhodium caprolactamate with aqueous tert-butyl hydroperoxide is used as a catalytic oxidation protocol for the selective C-H oxidation of alkynes to propargylic ketones. This process showcases the role of tert-butyl compounds in facilitating catalytic oxidations (McLaughlin & Doyle, 2008).
Electrophilic and Nucleophilic Reactions
- In the presence of tert-butyl related compounds, a study has shown that 4-alkylaryloxenium ions, which are reactive intermediates, exhibit a variety of interesting reactions but do not generate oxenium ions as expected, indicating the steric effects and electrophilic nature of tert-butyl compounds (Novak et al., 2007).
Sensor Development
- The combination of 4-tert-butyl calix[6]arene and multiwalled carbon nanotubes has demonstrated high sensitivity for the determination of clenbuterol hydrochloride, highlighting the potential of tert-butyl compounds in sensor technology (Gaichore & Srivastava, 2012).
Propiedades
IUPAC Name |
4-tert-butyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP.ClH/c1-8(2,3)11(10)6-4-9-5-7-11;/h9H,4-7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKFGXFFJYVIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1(=O)CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClNOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

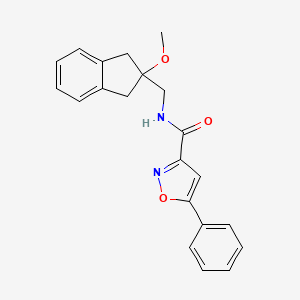
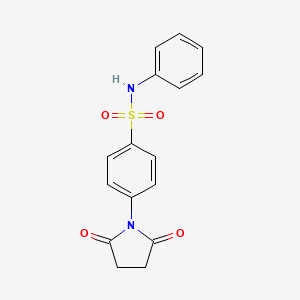
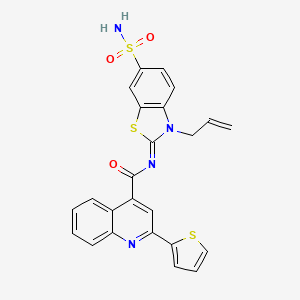
![N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2355268.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)
![4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one](/img/structure/B2355270.png)
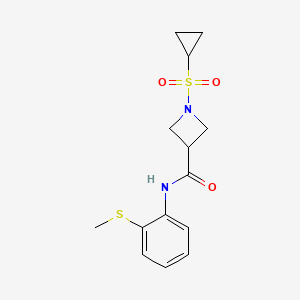
![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)
![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)
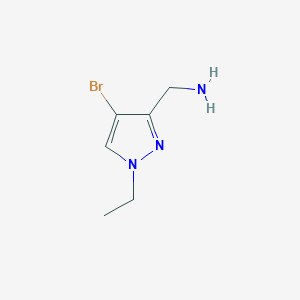
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)
